molecular formula C11H13N3O2S B1306856 N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide CAS No. 26036-14-6

N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide

Cat. No.: B1306856
CAS No.: 26036-14-6
M. Wt: 251.31 g/mol
InChI Key: KDHNQIHXNNSFLQ-UHFFFAOYSA-N
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Description

N-Allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a 3-hydroxybenzoyl substituent and an allyl group attached to the hydrazinecarbothioamide backbone. The compound’s structure combines a hydroxy-substituted aromatic ring with a thioamide functional group, which is known to confer diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

1-[(3-hydroxybenzoyl)amino]-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-2-6-12-11(17)14-13-10(16)8-4-3-5-9(15)7-8/h2-5,7,15H,1,6H2,(H,13,16)(H2,12,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHNQIHXNNSFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide typically involves the reaction of 3-hydroxybenzoyl chloride with N-allylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazinecarbothioamide derivatives exhibit structural versatility due to variable substituents on the benzoyl or heteroaromatic moieties. Below is a detailed comparison of N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide with its analogs:

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Yield
This compound 3-hydroxybenzoyl C₁₁H₁₃N₃O₂S 267.30 –OH, –C=S, allyl Not reported Not reported
N-Allyl-2-(2-chlorobenzoyl)hydrazinecarbothioamide 2-chlorobenzoyl C₁₁H₁₂ClN₃OS 269.75 –Cl, –C=S, allyl Not reported Not reported
N-Allyl-2-(5-bromo-2-furoyl)hydrazinecarbothioamide 5-bromo-2-furoyl C₉H₁₀BrN₃O₂S 304.16 –Br, furan, –C=S, allyl Not reported Not reported
N-Allyl-2-(2-((6-methyl-2-oxoquinolin-4-yl)oxy)acetyl)hydrazinecarbothioamide (5d) Quinolinyl-oxyacetyl C₂₀H₂₁N₅O₃S 419.48 Quinoline, –C=S, allyl 174–176 80%
N-Methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide 3-nitrobenzoyl C₉H₁₀N₄O₃S 254.27 –NO₂, –C=S, methyl Not reported Not reported

Key Observations:

  • Hydroxy vs.
  • Heteroaromatic Moieties: Derivatives with quinolinyl or furoyl groups (e.g., 5d) exhibit higher molecular weights and extended π-conjugation, which may enhance binding to biological targets .
  • Synthetic Accessibility: Yields for quinolinyl-substituted analogs reach 80%, suggesting efficient synthesis protocols for complex substituents .

Spectroscopic and Analytical Data

  • IR Spectroscopy: Hydrazinecarbothioamides show characteristic N–H stretching (3200–3300 cm⁻¹) and C=S vibrations (1250–1350 cm⁻¹). Hydroxy-substituted derivatives may display O–H stretches (~3400 cm⁻¹) absent in halogenated analogs .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 382 for compound 5d) and fragmentation patterns align with substituent stability, aiding structural confirmation .

Biological Activity

N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide (commonly referred to as N-allyl-2-benzoylhydrazinecarbothioamide) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₃N₃OS
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 26036-14-6

The compound features a hydrazinecarbothioamide moiety, which is significant for its biological activity. The presence of the allyl and hydroxyl groups contributes to its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with hydrazone structures, including this compound, exhibit notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related cellular damage.

Enzyme Inhibition

One of the primary areas of investigation for this compound is its inhibitory effects on various enzymes:

  • Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been linked to therapeutic effects in neurodegenerative diseases such as Alzheimer's disease. Studies have shown that hydrazone derivatives can effectively inhibit these enzymes, which is critical for enhancing cholinergic transmission in the brain .
  • Carbonic Anhydrases : The compound also exhibits inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and II), with IC₅₀ values reported in the nanomolar range. This inhibition may contribute to its potential use in treating conditions associated with abnormal enzyme levels .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. The presence of the hydrazone moiety enhances its ability to interact with microbial targets, leading to increased efficacy against bacterial and fungal strains .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Hydrazone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress and interference with cell cycle regulation .

Study on Enzyme Inhibition

In a recent study, this compound was tested for its inhibitory effects on AChE and BChE. The results indicated significant inhibition with IC₅₀ values comparable to standard drugs used in Alzheimer's therapy. This suggests that the compound could be a promising candidate for further development as a therapeutic agent .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial activity of several hydrazone derivatives, including this compound. The results showed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

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